7-Chloro-5-phenyl-4-phenylacetyl-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one
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Overview
Description
7-CHLORO-5-PHENYL-4-(2-PHENYLACETYL)-1,3,4,5-TETRAHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative and anxiolytic effects. This compound is characterized by its unique chemical structure, which includes a benzene ring fused to a diazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-5-PHENYL-4-(2-PHENYLACETYL)-1,3,4,5-TETRAHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE typically involves the following steps:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylacetyl Group: This step involves the acylation of the benzodiazepine core with phenylacetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the phenyl rings, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, sodium hydroxide.
Major Products
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols.
Substitution Products: Compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various benzodiazepine derivatives with potential pharmaceutical applications.
Biology
Receptor Studies: Used in studies to understand the binding affinity and activity at GABA receptors.
Medicine
Pharmacological Research: Investigated for its potential anxiolytic, sedative, and anticonvulsant properties.
Industry
Drug Development: Potential use in the development of new therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-CHLORO-5-PHENYL-4-(2-PHENYLACETYL)-1,3,4,5-TETRAHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE is unique due to its specific substitution pattern and the presence of the phenylacetyl group, which may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
Molecular Formula |
C23H19ClN2O2 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
7-chloro-5-phenyl-4-(2-phenylacetyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C23H19ClN2O2/c24-18-11-12-20-19(14-18)23(17-9-5-2-6-10-17)26(15-21(27)25-20)22(28)13-16-7-3-1-4-8-16/h1-12,14,23H,13,15H2,(H,25,27) |
InChI Key |
GJLIRQQHYJBJAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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